

Application Notes and Protocols: N-(1-Oxotridecyl)glycine-d2 in Lipidomics

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Compound of Interest

Compound Name: N-(1-Oxotridecyl)glycine-d2

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Introduction

N-acylglycines are a class of endogenous lipid signaling molecules found in various mammalian tissues and fluids.[1][2] They are formed through the conjugation of a fatty acid with glycine, a process catalyzed by enzymes such as glycine N-acyltransferase (GLYAT).[1][3][4] These molecules are implicated in various physiological processes, making their accurate quantification essential for understanding their role in health and disease. N-(1-Oxotridecyl)glycine, a member of this family with a 13-carbon acyl chain, is one such molecule of interest in lipidomics research.

The "gold standard" for quantitative analysis in lipidomics is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5] However, the accuracy of LC-MS/MS can be affected by variations in sample extraction, matrix effects, and instrument response.[6] To correct for these variables, a stable isotope-labeled internal standard is employed. **N-(1-Oxotridecyl)glycine-d2** is a deuterated analog of the endogenous lipid and serves as an ideal internal standard for its quantification. Because it is nearly identical chemically and chromatographically to the analyte, it co-elutes and experiences similar ionization and fragmentation, but is differentiated by its mass, allowing for precise and accurate measurement through isotopic dilution.[7][8]

Application Note

Principle of Use: Stable Isotope Dilution for Quantitative Mass Spectrometry

N-(1-Oxotridecyl)glycine-d2 is intended for use as an internal standard in the quantitative analysis of N-(1-Oxotridecyl)glycine. A known concentration of the deuterated standard is spiked into a biological sample prior to lipid extraction and analysis. During LC-MS/MS analysis, the analyte and the internal standard are monitored simultaneously using Multiple Reaction Monitoring (MRM). The ratio of the peak area of the endogenous analyte to the peak area of the known-concentration internal standard is used to construct a calibration curve and accurately calculate the concentration of the analyte in the unknown sample.^{[7][9]} This method effectively normalizes for any sample loss during preparation and corrects for matrix-induced ion suppression or enhancement, ensuring high precision and accuracy.^[6]

Primary Applications:

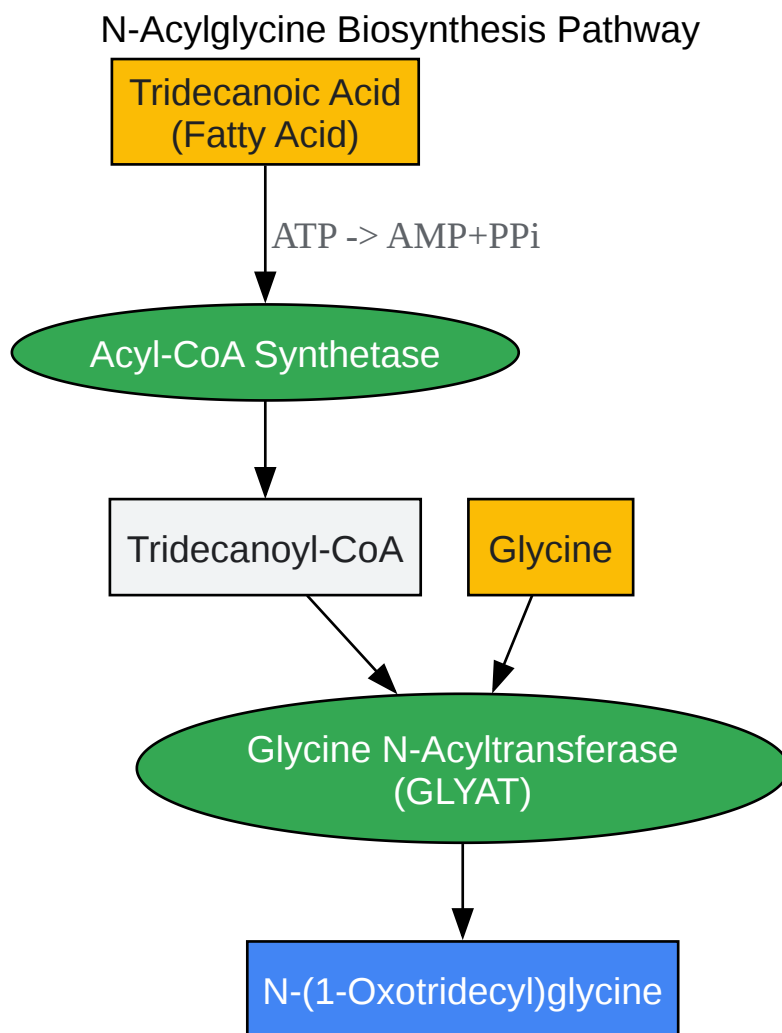
- **Quantitative Lipidomics:** Accurate determination of endogenous N-(1-Oxotridecyl)glycine concentrations in plasma, serum, urine, and tissue homogenates.^{[10][11]}
- **Metabolic Studies:** Investigating the biosynthesis and degradation pathways of long-chain N-acylglycines.^{[1][12]}
- **Biomarker Discovery:** Quantifying changes in N-(1-Oxotridecyl)glycine levels in response to disease, drug treatment, or other physiological stimuli.

Quantitative Performance

The following table summarizes typical performance characteristics for an LC-MS/MS method for the quantification of N-acylglycines using a deuterated internal standard. Data is representative and based on published methods for similar analytes.^{[10][13][14]}

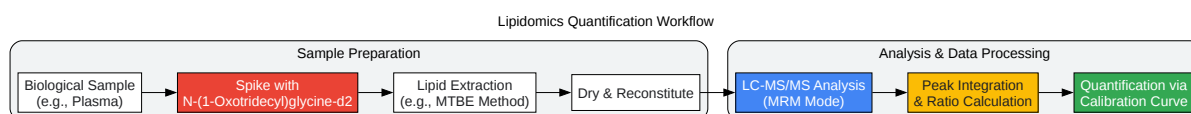
| Parameter | Typical Performance | Description |
|--------------------------------------|---------------------|--|
| Linearity (r^2) | > 0.99 | The coefficient of determination for the calibration curve, indicating a strong linear relationship between concentration and response. [10] |
| Lower Limit of Quantification (LLOQ) | 0.5 - 10 ng/mL | The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. |
| Intra-day Precision (%CV) | < 10% | The coefficient of variation for replicate measurements of quality control samples within the same analytical run. [13] |
| Inter-day Precision (%CV) | < 15% | The coefficient of variation for replicate measurements of quality control samples across different analytical runs on different days. [13] |
| Accuracy (% Recovery) | 90 - 110% | The closeness of the measured concentration to the true nominal concentration, determined using spiked quality control samples. [10] |

Visualized Pathways and Workflows



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Caption: Biosynthesis of N-(1-Oxotridecyl)glycine from its fatty acid precursor.



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Caption: General workflow for quantification using an internal standard.

Detailed Experimental Protocol

This protocol describes the quantification of N-(1-Oxotridecyl)glycine in human plasma using liquid-liquid extraction and UPLC-MS/MS.

1. Materials and Reagents

- N-(1-Oxotridecyl)glycine (Analyte Standard)
- **N-(1-Oxotridecyl)glycine-d2** (Internal Standard, IS)
- Human Plasma (K2-EDTA)
- Methanol (LC-MS Grade)
- Methyl-tert-butyl ether (MTBE, HPLC Grade)
- Acetonitrile (LC-MS Grade)
- Water (LC-MS Grade)
- Formic Acid (LC-MS Grade)
- Microcentrifuge tubes (1.5 mL)

2. Preparation of Standards and Internal Standard Solution

- Analyte Stock (1 mg/mL): Dissolve 1 mg of N-(1-Oxotridecyl)glycine in 1 mL of methanol.
- Calibration Standards: Serially dilute the Analyte Stock in methanol to prepare a series of working standards. These will be used to spike into a surrogate matrix (e.g., water or stripped plasma) to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
- Internal Standard Working Solution (100 ng/mL): Prepare a solution of **N-(1-Oxotridecyl)glycine-d2** in methanol.

3. Sample Preparation (MTBE Extraction)

- Thaw plasma samples on ice.
- To a 1.5 mL microcentrifuge tube, add 50 μ L of plasma sample, calibrator, or quality control sample.
- Add 10 μ L of the Internal Standard Working Solution (100 ng/mL) to every tube.
- Add 200 μ L of methanol and vortex for 10 seconds to precipitate proteins.
- Add 750 μ L of MTBE and vortex vigorously for 1 minute.
- Incubate at room temperature for 10 minutes.
- Add 150 μ L of LC-MS grade water to induce phase separation. Vortex for 20 seconds.
- Centrifuge at 14,000 x g for 5 minutes at 4°C.
- Carefully transfer the upper organic layer (~700 μ L) to a new 1.5 mL tube, avoiding the protein interface.
- Dry the organic extract under a gentle stream of nitrogen.
- Reconstitute the dried lipid film in 100 μ L of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex and transfer to an LC vial for analysis.

4. UPLC-MS/MS Method

- UPLC System: Waters ACQUITY UPLC or equivalent
- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 μ m)
- Mobile Phase A: Water with 0.1% Formic Acid
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid
- Flow Rate: 0.4 mL/min
- Column Temperature: 40°C

- Injection Volume: 5 μ L
- Gradient:
 - 0.0 min: 5% B
 - 1.0 min: 5% B
 - 8.0 min: 95% B
 - 9.0 min: 95% B
 - 9.1 min: 5% B
 - 10.0 min: 5% B (Re-equilibration)
- Mass Spectrometer: Triple Quadrupole (e.g., Sciex QTRAP or Waters Xevo TQ-S)
- Ionization Mode: Electrospray Ionization (ESI), Positive
- Monitoring Mode: Multiple Reaction Monitoring (MRM)
- Key Parameters (Hypothetical):
 - IonSpray Voltage: +5500 V
 - Temperature: 500°C
 - Curtain Gas: 30 psi

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
|----------------------------------|---------------------|-------------------|-----------------|----------------------|
| N-(1-Oxotridecyl)glycine | 272.2 | 76.1 | 50 | 25 |
| N-(1-Oxotridecyl)glycine-d2 (IS) | 274.2 | 76.1 | 50 | 25 |

(Note: Exact m/z values and collision energies should be optimized empirically on the specific instrument used).

5. Data Analysis and Quantification

- Integrate the chromatographic peaks for both the analyte and the internal standard MRM transitions.
- Calculate the peak area ratio (Analyte Area / Internal Standard Area) for each sample.
- Construct a calibration curve by plotting the peak area ratio versus the nominal concentration for the prepared calibration standards.
- Apply a linear regression model (typically with 1/x or 1/x² weighting) to the calibration curve.
- Determine the concentration of N-(1-Oxotridecyl)glycine in the unknown samples by interpolating their peak area ratios from the regression line.

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